3-(4-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-one
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Overview
Description
3-(4-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-one is an organic compound with significant interest in various fields of scientific research. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-one typically involves the reaction of 4-bromo-2-fluorobenzene with trifluoroacetone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce ketones and alcohols, respectively.
Scientific Research Applications
3-(4-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and trifluoromethyl groups can influence its binding affinity and reactivity with biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluorobiphenyl
- 4-Bromo-2-fluorophenyl methyl sulfone
- 3-(4-Bromo-2-fluorophenyl)-2-cyanoacrylamide
Uniqueness
3-(4-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various research applications, particularly in the development of new pharmaceuticals and advanced materials.
Properties
Molecular Formula |
C9H5BrF4O |
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Molecular Weight |
285.03 g/mol |
IUPAC Name |
3-(4-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C9H5BrF4O/c10-6-2-1-5(7(11)4-6)3-8(15)9(12,13)14/h1-2,4H,3H2 |
InChI Key |
HTZUHVSQIRFRQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CC(=O)C(F)(F)F |
Origin of Product |
United States |
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